ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a fluorophenyl group, a chromene moiety, and a thieno[3,4-d]pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene moiety, followed by the introduction of the thieno[3,4-d]pyridazine core. The final step involves the coupling of the fluorophenyl group and the esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, dyes, or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: A simpler analog with a similar fluorophenyl group but lacking the chromene and thieno[3,4-d]pyridazine moieties.
Ethyl 2-oxo-2H-chromene-3-carboxylate: Contains the chromene moiety but lacks the thieno[3,4-d]pyridazine core and fluorophenyl group.
Ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate: Features a fluorinated chromene structure but differs in the substitution pattern and overall complexity.
Uniqueness
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of structural elements The presence of the fluorophenyl group, chromene moiety, and thieno[3,4-d]pyridazine core provides a distinct set of chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-17-12-36-22(19(17)23(31)29(28-20)15-9-7-14(26)8-10-15)27-21(30)16-11-13-5-3-4-6-18(13)35-24(16)32/h3-12H,2H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXEDUWTJJFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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